molecular formula C11H11ClN2O2 B13289895 Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate

Cat. No.: B13289895
M. Wt: 238.67 g/mol
InChI Key: CDUJJQPHIAKHGB-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications . This compound, in particular, features a chloro-substituted indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate
  • Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate
  • Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate

Uniqueness

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to other halogen-substituted indole derivatives .

Biological Activity

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate is a compound belonging to the indole family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C₉H₈ClN₃O₂ and a molecular weight of approximately 223.66 g/mol. The presence of the chlorine atom at the 5-position of the indole ring significantly influences its reactivity and biological interactions, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition suggests that this compound could modify the pharmacokinetics of co-administered drugs, enhancing their therapeutic efficacy or reducing toxicity.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that this compound may have anticancer properties, influencing cellular processes such as apoptosis and cell cycle regulation. Its structure allows it to interact with multiple signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of immune responses, although specific pathways remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar indole derivatives can be insightful:

Compound NameStructural FeaturesBiological Activity
This compoundChloro group at position 5 on the indole ringAnticancer, anti-inflammatory
Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetateFluoro group at position 5Antimicrobial
Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetateBromo group at position 6Enhanced antimicrobial properties

This table highlights how the presence of different halogen substituents can affect the biological activity and chemical properties of indole derivatives.

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

  • In Vitro Studies : A study demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved caspase activation and modulation of cell cycle proteins.
  • Drug Interaction Studies : Research indicated that this compound could inhibit CYP1A2 activity, affecting the metabolism of other drugs. This finding underscores its relevance in pharmacological contexts where drug interactions are critical.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H11ClN2O2/c1-16-11(15)10(13)8-5-14-9-3-2-6(12)4-7(8)9/h2-5,10,14H,13H2,1H3

InChI Key

CDUJJQPHIAKHGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CNC2=C1C=C(C=C2)Cl)N

Origin of Product

United States

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